Amber naphthofuran
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Overview
Description
Amber naphthofuran is a bicyclic heterocyclic compound that results from the fusion of a naphthalene ring with a furan ring. This compound is known for its significant biological and medicinal properties, which have attracted the interest of both medicinal and organic chemists . This compound and its derivatives are notable for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amber naphthofuran can be synthesized through various methods, including chemical and photochemical approaches. One common method involves the annulation of naphthols with different reagents. Cycloaddition reactions, such as [3 + 2] and [4 + 1] cycloadditions, are also employed . Additionally, intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangements, and neophyl rearrangements are utilized under various conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents is crucial in these processes to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Amber naphthofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of naphthoquinones, while reduction can yield dihydronaphthofurans .
Scientific Research Applications
Amber naphthofuran has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of amber naphthofuran involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to activate the silent information regulator 1 (SIRT1) pathway, which plays a crucial role in cellular processes such as apoptosis and inflammation . By activating SIRT1, these compounds can exert beneficial effects in conditions like diabetic nephropathy .
Comparison with Similar Compounds
- Dihydronaphthofurans
- Naphthofuran derivatives with various substituents
Amber naphthofuran stands out due to its unique combination of biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H28O |
---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(3aR,9aS)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12?,13?,15-,16+/m0/s1 |
InChI Key |
YPZUZOLGGMJZJO-FPCDFSMTSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@]3(C2CCO3)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCO3)C)C)C |
Origin of Product |
United States |
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